molecular formula C9H12OS B8635238 3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran CAS No. 61720-55-6

3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran

Cat. No. B8635238
M. Wt: 168.26 g/mol
InChI Key: UDYUQCKUJYCASI-UHFFFAOYSA-N
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Patent
US04041186

Procedure details

Into a 50 ml round bottom 1 neck flask equipped with nitrogen inlet tube, "Y" tube, reflux condenser, magnetic stirrer, and cold water bath is placed a solution containing 0.54 g of sodium methylate (0.01 moles) in 6 ml of anhydrous methanol. 1.14 g (0.01 moles) of 2-methyl-3-furan thiol in 6 ml of anhydrous methanol is then added to the sodium methylate solution. The reaction mass is stirred for a period of 10 minutes, with cooling, maintaining the temperature thereof between 24° and 30° C. 0.91 g (0.01 moles) of a mixture of 80% 1-chloro-2-butene and 20% 3-chloro-1-butene dissolved in 2 ml of anhydrous methanol is then added over a 4 minute period warming to 33° C. The reaction mass is allowed to cool to 23° C. and remains at that temperature, with stirring, for a period of 2.5 hours, at which time it is concentrated to 7 ml on a rotary evaporator using water aspirator vacuum. 20 ml water is then added and the reaction mass is neutralized to a pH of 5 - 6 using 4% hydrochloric acid. The reaction mass is extracted with three 10 ml portions of n-hexane. The hexane extracts are combined, washed with 2 ml saturated sodium chloride solution, dried with anhydrous sodium sulfate and concentrated using a rotary evaporator to yield 1.24 g of a yellow oil.
Name
sodium methylate
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].Cl[CH2:12][CH:13]=[CH:14][CH3:15].ClC(C)C=C>CO>[CH2:12]([S:10][C:9]1[CH:8]=[CH:7][O:6][C:5]=1[CH3:4])[CH:13]=[CH:14][CH3:15] |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
CC=1OC=CC1S
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Three
Name
mixture
Quantity
0.91 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
33 °C
Stirring
Type
CUSTOM
Details
The reaction mass is stirred for a period of 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 ml round bottom 1 neck flask equipped with nitrogen inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
"Y" tube, reflux condenser, magnetic stirrer, and cold water bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature
CUSTOM
Type
CUSTOM
Details
between 24° and 30° C
ADDITION
Type
ADDITION
Details
is then added over a 4 minute period
Duration
4 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C.
STIRRING
Type
STIRRING
Details
with stirring, for a period of 2.5 hours, at which time it
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to 7 ml on a rotary evaporator
ADDITION
Type
ADDITION
Details
20 ml water is then added
EXTRACTION
Type
EXTRACTION
Details
The reaction mass is extracted with three 10 ml portions of n-hexane
WASH
Type
WASH
Details
washed with 2 ml saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=CC)SC1=C(OC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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